molecular formula C13H9BrN2O4 B3939486 3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No.: B3939486
M. Wt: 337.12 g/mol
InChI Key: MOIUSHVMKKLRCJ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is an organic compound that features a bromine atom, a hydroxyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated compound is then brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: Finally, the brominated nitrophenol is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products

    Oxidation: Formation of a benzoyl derivative.

    Reduction: Formation of 3-bromo-N-(2-hydroxy-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine, hydroxyl, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a benzamide group.

    5-bromo-2-hydroxy-3-nitropyridine: Contains a pyridine ring instead of a benzene ring.

    2-hydroxy-5-nitrobenzyl bromide: Similar structure but with a benzyl bromide group instead of a benzamide group.

Uniqueness

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the combination of functional groups it possesses, which can confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-9-3-1-2-8(6-9)13(18)15-11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIUSHVMKKLRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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